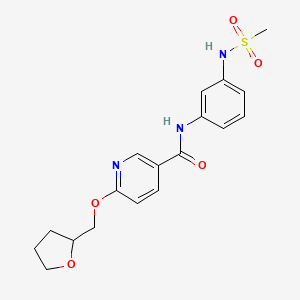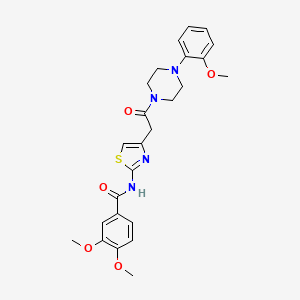![molecular formula C14H18N2O3 B2378712 methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate CAS No. 865283-01-8](/img/structure/B2378712.png)
methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an indole derivative, which means it contains a bicyclic structure of benzene fused to pyrrole. The presence of a dimethylamino group and a methoxy group attached to the indole ring could potentially influence its chemical behavior and biological activity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes an indole ring, a methoxy group (-OCH3), and a dimethylamino group (-N(CH3)2). These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dimethylamino and methoxy groups. The dimethylamino group could potentially participate in acid-base reactions, while the methoxy group could undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound basic, while the methoxy group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate is used in various chemical synthesis processes. For instance, it's involved in the synthesis of triazafulvalene systems (Uršič, Svete, & Stanovnik, 2010). These systems are of interest due to their unique chemical properties and potential applications in material science and organic chemistry.
Pharmaceutical Research
- In the pharmaceutical domain, compounds similar to methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate are explored for their antiviral properties. For example, ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, a related compound, has shown efficacy in the prevention and treatment of influenza in preclinical studies (Ivashchenko et al., 2014).
Material Science and Catalysis
- Research in material science and catalysis also utilizes derivatives of methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate. These derivatives can be important in developing new materials with specific desired properties, such as increased strength, flexibility, or chemical resistance.
Novel Compound Synthesis
- The compound is used in the synthesis of novel indole-benzimidazole derivatives, demonstrating the versatility and importance of this compound in creating new chemical entities (Wang et al., 2016).
Spectroscopy and Computational Studies
- Spectroscopic and computational studies of derivatives like methyl 5-methoxy-1H-indole-2-carboxylate provide insights into their electronic nature, reactivity, and potential applications in various fields, including pharmaceuticals and material science (Almutairi et al., 2017).
Antiviral Research
- Broad-spectrum antiviral compounds like Arbidol, which share a structural similarity with methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate, are studied for their mechanism of action against various viruses, including influenza and hepatitis C (Boriskin et al., 2008).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in the metabolism of tryptophan
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular levels
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16(2)8-11-10-6-5-9(18-3)7-12(10)15-13(11)14(17)19-4/h5-7,15H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWQMDIQXCLSCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(NC2=C1C=CC(=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B2378629.png)
![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2378633.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)
![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)
![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)
![N-[1-(3-nitrophenyl)ethyl]acetamide](/img/structure/B2378637.png)
![N-{(E)-[(3,5-dimethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B2378640.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2378646.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)
